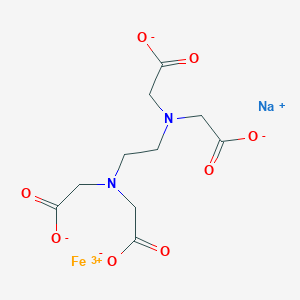

铁依地酸钠

描述

它主要用于治疗缺铁性贫血,因为它具有高生物利用度,与其他铁盐相比,胃肠道副作用较低 。该化合物在补充体内铁储备方面特别有效,使其成为一种有价值的治疗剂。

科学研究应用

Sodium feredetate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard for iron quantification.

Biology: Employed in studies related to iron metabolism and transport in biological systems.

Industry: Added to food products to fortify them with iron, improving nutritional value.

作用机制

铁依地酸钠通过提供一种生物利用度高的铁来源而起作用,这种铁来源可以很容易地被人体吸收。一旦摄入,铁就会在胃的酸性环境中从 EDTA 络合物中释放出来。然后在小肠中吸收游离铁,并输送到各种组织中,在那里它被用于血红蛋白合成和其他基本功能。 EDTA 成分有助于防止铁沉淀,并增强其溶解度和吸收 .

类似化合物:

硫酸亚铁: 一种常见的铁补充剂,胃肠道副作用更大。

富马酸亚铁: 另一种具有中等生物利用度的铁补充剂。

抗坏血酸亚铁: 以其高生物利用度而闻名,但也与胃肠道不适有关。

甘氨酸亚铁: 一种螯合形式的铁,具有良好的生物利用度,副作用较少。

铁依地酸钠的独特性: 铁依地酸钠因其高生物利用度和与其他铁补充剂相比更低的胃肠道副作用而脱颖而出。 它在患有影响铁吸收的疾病的患者中特别有效,例如慢性肾病和炎症性肠病 .

生化分析

Biochemical Properties

Sodium feredetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with transferrin in plasma . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

Sodium feredetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to be involved in enzymatic processes, DNA synthesis, oxygen transport, and mitochondrial energy generation .

Molecular Mechanism

The molecular mechanism of action of Sodium feredetate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Detailed information about its specific molecular mechanism of action is not currently available .

Temporal Effects in Laboratory Settings

The effects of Sodium feredetate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Sodium feredetate vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

Sodium feredetate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is not currently available .

Transport and Distribution

Sodium feredetate is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium feredetate and any effects on its activity or function are not currently well understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 铁依地酸钠是通过在氢氧化钠存在下,使三氯化铁与乙二胺四乙酸 (EDTA) 反应而合成的。反应通常在水性介质中进行,pH 值调节至约 7-8,以促进铁-EDTA 络合物的形成。然后将所得溶液蒸发,以获得固体铁依地酸钠。

工业生产方法: 在工业环境中,铁依地酸钠的生产涉及大型反应器,其中三氯化铁和 EDTA 在受控条件下混合。反应混合物不断搅拌,pH 值使用氢氧化钠仔细监测和调节。 然后对最终产品进行纯化和干燥,以获得高纯度铁依地酸钠粉末 。

化学反应分析

反应类型: 铁依地酸钠会发生各种化学反应,包括:

氧化: 铁依地酸钠可以参与氧化反应,其中化合物中的铁被氧化至更高的氧化态。

还原: 在特定条件下,铁依地酸钠中的铁可以被还原至更低的氧化态。

取代: 铁依地酸钠可以发生取代反应,其中铁被其他金属离子取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和抗坏血酸等还原剂。

取代: 可以使用硫酸铜和氯化锌等金属盐进行取代反应。

主要产物:

氧化: 更高氧化态的铁络合物。

还原: 更低氧化态的铁络合物。

4. 科研应用

铁依地酸钠在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应中的试剂,并用作铁定量的标准。

生物学: 用于研究生物系统中的铁代谢和运输。

相似化合物的比较

Ferrous Sulfate: A common iron supplement with higher gastrointestinal side effects.

Ferrous Fumarate: Another iron supplement with moderate bioavailability.

Ferrous Ascorbate: Known for its high bioavailability but also associated with gastrointestinal discomfort.

Ferrous Bisglycinate: A chelated form of iron with good bioavailability and fewer side effects.

Uniqueness of Sodium Feredetate: Sodium feredetate stands out due to its high bioavailability and lower gastrointestinal side effects compared to other iron supplements. It is particularly effective in patients with conditions that impair iron absorption, such as chronic kidney disease and inflammatory bowel disease .

属性

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYFZFMAMBPQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027774 | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Sodium ferric EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18154-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FEREDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

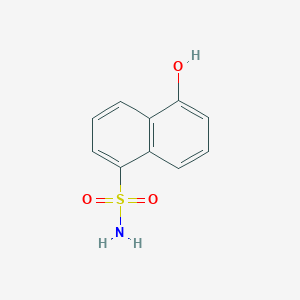

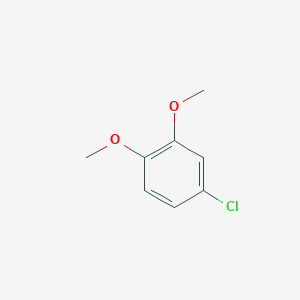

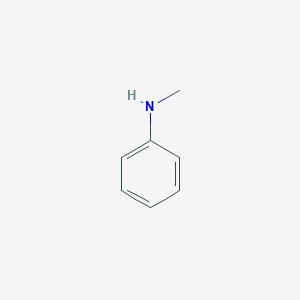

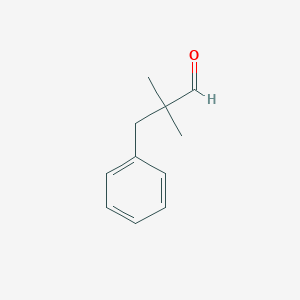

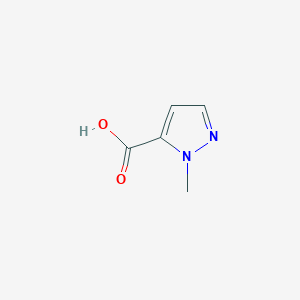

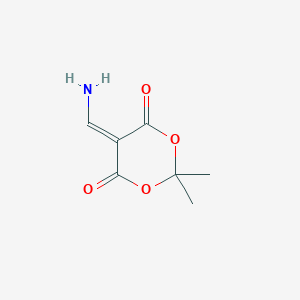

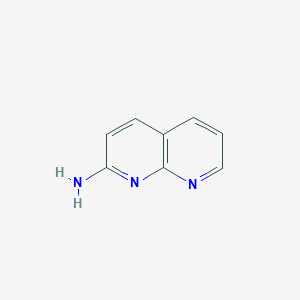

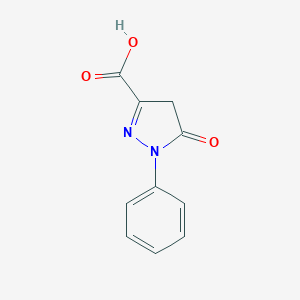

Feasible Synthetic Routes

A: Ferric sodium EDTA, a highly bioavailable iron source, exerts its effects by delivering iron to the body. Iron is a crucial component of hemoglobin, a protein in red blood cells responsible for oxygen transport. [, , , , , ] When administered to individuals with iron deficiency anemia, ferric sodium EDTA increases iron absorption in the gut, leading to a rise in hemoglobin levels and improvement of anemia symptoms. [, , , , , , , ] This enhanced iron absorption is attributed to the ability of EDTA to prevent dietary iron inhibitors, such as phytates and polyphenols, from binding to iron, thus increasing its bioavailability. [, , , ]

ANone: Ferric sodium EDTA is a coordination complex formed between a ferric ion (Fe3+) and the chelating agent EDTA (ethylenediaminetetraacetic acid). While the exact spatial arrangement may vary, the complex essentially consists of a central iron atom surrounded by the EDTA molecule acting as a hexadentate ligand.

A: Ferric sodium EDTA demonstrates good stability and compatibility in various applications, particularly in food fortification. [, , , ] It remains stable even in the presence of dietary iron inhibitors like phytates and polyphenols, making it a suitable fortificant for foods rich in these compounds. [, , ]

- In wheat flour, a common fortification vehicle, ferric sodium EDTA exhibits good storage stability and does not negatively impact baking quality. [, ]

- Its encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions shows promise for controlled delivery in food products, further enhancing its stability and bioavailability. [, , , ]

ANone: While the provided research excerpts do not explicitly discuss the application of computational chemistry to ferric sodium EDTA, it is conceivable that such techniques have been employed. Molecular modeling and simulations could be used to:

- The EDTA component plays a crucial role in enhancing iron bioavailability by preventing the binding of dietary inhibitors. [, ]

A: Ferric sodium EDTA generally exhibits good stability, but its performance can be influenced by specific conditions. [, , , , , ]

- In food fortification, encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions using lipophilic and hydrophilic emulsifiers shows promise for controlled delivery and enhanced stability. [, , ]

- The choice of carrier oil in these emulsions can significantly impact the in vitro bioaccessibility of ferric sodium EDTA. []

ANone: While the provided excerpts do not delve into the specific details of ferric sodium EDTA's PK/PD, we can infer some aspects:

- Absorption: Ferric sodium EDTA demonstrates superior absorption compared to traditional ferrous iron salts, particularly in the presence of dietary inhibitors. [, , , , , ]

ANone: Numerous studies highlight the efficacy of ferric sodium EDTA in improving iron status and alleviating anemia:

- In vitro studies: Show that ferric sodium EDTA exhibits superior iron dialyzability in breakfast cereals compared to elemental iron or ferrous sulfate, indicating enhanced bioavailability. []

- In vivo studies: Demonstrate its effectiveness in treating iron deficiency anemia in various populations, including pregnant women, elderly patients with chronic kidney disease, and children. [, , , , , , ]

- Observational studies: Support its efficacy in real-life clinical practice. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。